

An In-Depth Technical Guide to 2-Methoxypropanoic Acid

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Compound of Interest

Compound Name: 2-Methoxypropanoic acid

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This technical guide provides a comprehensive overview of **2-Methoxypropanoic acid**, a carboxylic acid relevant to various research and development applications. This document details its fundamental chemical properties, a robust experimental protocol for its synthesis, and an illustrative workflow of the synthetic process.

Core Chemical Data

2-Methoxypropanoic acid, also known as 2-methoxypropionic acid, is a simple ether-carboxylic acid. Its key quantitative properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O ₃	[1][2][3][4][5]
Molecular Weight	104.10 g/mol	[2][6][7]
Alternate Molecular Weight	104.11 g/mol	[8]
CAS Number	4324-37-2 (for the racemate)	[3][4][5]
IUPAC Name	2-methoxypropanoic acid	[1][6]

Experimental Protocol: Synthesis of 2-Methoxypropanoic Acid

A common and effective method for the synthesis of **2-Methoxypropanoic acid** is via the Williamson ether synthesis, starting from 2-bromopropionic acid and sodium methoxide. The following protocol provides a detailed methodology for this reaction.^[6]

Materials:

- 2-bromopropionic acid
- Sodium methoxide (25% solution in methanol)
- Methanol
- 1N Hydrochloric acid
- Ethyl acetate
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Rotary evaporator
- Stirring apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).
- **Addition of Base:** While stirring under a nitrogen atmosphere, slowly add a 25% solution of sodium methoxide in methanol (16 mL) to the flask.

- Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature overnight, continuing to stir under a nitrogen atmosphere.
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Concentrate the reaction solution using a rotary evaporator to remove the methanol.
 - Adjust the pH of the residue to 1 by adding 1N hydrochloric acid.
 - Extract the aqueous layer with ethyl acetate three times (using 70 mL, 25 mL, and 10 mL respectively).
- Isolation and Purification:
 - Combine the organic extracts.
 - Dry the combined organic phase over anhydrous sodium sulfate.
 - Filter the solution to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **2-methoxypropanoic acid** as a colorless oil. The product is often of sufficient purity for subsequent use without further purification.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Methoxypropanoic acid** as detailed in the experimental protocol.



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Caption: Workflow for the synthesis of **2-Methoxypropanoic acid**.

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